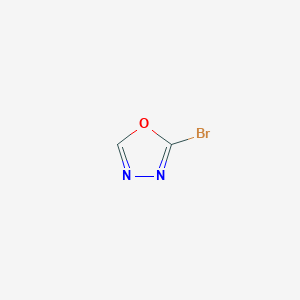
2-Bromo-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,3,4-oxadiazole is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, one oxygen atom, and a bromine atom attached to the second carbon. This compound is part of the broader class of 1,3,4-oxadiazoles, which are known for their diverse applications in medicinal chemistry, materials science, and agriculture due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3,4-oxadiazole typically involves the cyclization of acyl hydrazides with bromine-containing reagents. One common method is the reaction of acyl hydrazides with α-bromo nitroalkanes under mild, non-dehydrative conditions. This approach avoids the formation of intermediate diacyl hydrazides and directly yields the desired oxadiazole .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base, such as potassium carbonate, and solvents like dimethylformamide or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products:
Substitution Reactions: Products include various substituted oxadiazoles, depending on the nucleophile used.
Oxidation and Reduction: Products may include oxidized or reduced derivatives of the oxadiazole ring.
Scientific Research Applications
2-Bromo-1,3,4-oxadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: It can target enzymes such as thymidylate synthase, histone deacetylases, and topoisomerase II, which are involved in DNA synthesis and cell proliferation.
Pathways Involved: The compound can induce apoptosis in cancer cells by inhibiting key enzymes and disrupting cellular processes, leading to cell death.
Comparison with Similar Compounds
2-Bromo-1,3,4-oxadiazole can be compared with other similar compounds, such as:
1,3,4-Oxadiazole: The parent compound without the bromine substitution, which has similar structural properties but different reactivity and applications.
2-Chloro-1,3,4-oxadiazole: A similar compound with a chlorine atom instead of bromine, which may exhibit different chemical reactivity and biological activity.
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis and a potent compound in medicinal chemistry .
Properties
IUPAC Name |
2-bromo-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrN2O/c3-2-5-4-1-6-2/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKQOIBFCKHLHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
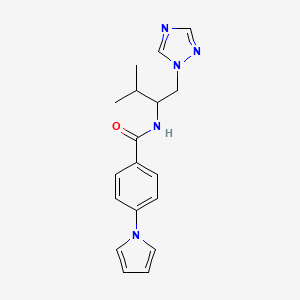
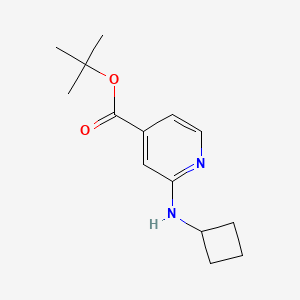
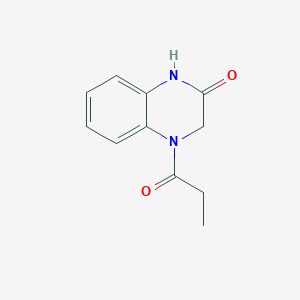
![(2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile](/img/structure/B2720195.png)
![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2720196.png)
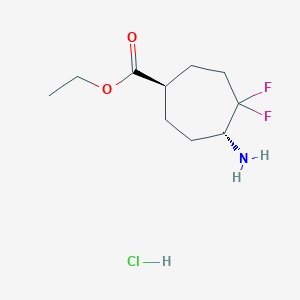
![5-fluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}pyrimidin-2-amine](/img/structure/B2720198.png)
![(4Ar,8aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid](/img/structure/B2720201.png)
![N-benzyl-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2720202.png)
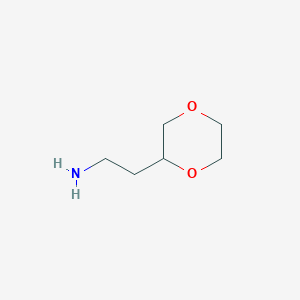
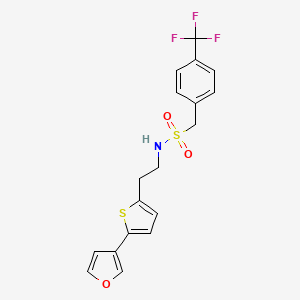
![8-acetyl-7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B2720212.png)
![2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one](/img/structure/B2720213.png)
![N-[(4-fluorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2720214.png)
